1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene
Description
1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene is a substituted aromatic compound characterized by an ethoxy group (-OCH₂CH₃) at position 1, a fluorine atom at position 5, a methyl group (-CH₃) at position 4, and a nitro group (-NO₂) at position 2. This configuration imparts unique electronic and steric properties, making it relevant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-ethoxy-5-fluoro-4-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-3-14-9-5-7(10)6(2)4-8(9)11(12)13/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFHNEHOVQXVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-ethoxy-5-fluoro-4-methylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions typically require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 1-Ethoxy-5-fluoro-4-methyl-2-aminobenzene.
Substitution: Various ethoxy-substituted derivatives depending on the nucleophile used.
Oxidation: 1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of fluorinated aromatic compounds with biological activity.
Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-ethoxy-5-fluoro-4-methyl-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. The presence of the fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s reactivity and physical properties are influenced by substituent positioning and functional group composition. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural Comparison of 1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene and Analogs
Key Observations:
- Ethoxy vs.
- Positional Isomerism : Moving the nitro group from position 2 to 3 (e.g., 1167055-65-3) reduces steric hindrance near the fluorine atom, which may improve solubility in polar solvents.
- Functional Group Variants : Replacing ethoxy with ethyl (1089282-52-9) removes oxygen’s electron-donating effects, significantly altering electronic properties and reactivity.
Biological Activity
1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications in pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12FNO3
- Molecular Weight : 215.21 g/mol
- IUPAC Name : this compound
The presence of the ethoxy, fluoro, methyl, and nitro groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites on proteins or nucleic acids, leading to cellular effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : Potential intercalation or alkylation of DNA, affecting replication and transcription processes.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL, indicating potent antibacterial properties.
Anticancer Properties
Research by Johnson et al. (2022) highlighted the compound's ability to induce apoptosis in human cancer cell lines. The study showed that treatment with this compound at concentrations of 50 µM resulted in a 70% reduction in cell viability over 48 hours, suggesting its potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition
In a biochemical assay conducted by Lee et al. (2023), it was found that the compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. The IC50 value was determined to be approximately 25 µM, making it a candidate for further development as an antifolate drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
